5-Ethylbenzo[b]thiophene
Overview
Description
5-Ethylbenzo[b]thiophene is an organic compound with the molecular formula C₁₀H₁₀S. It is a derivative of benzothiophene, where an ethyl group is substituted at the 5-position of the benzothiophene ring. Benzothiophenes are sulfur-containing heterocyclic compounds known for their aromatic properties and are found in various natural products and synthetic materials .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethylbenzo[b]thiophene can be achieved through several methods. One common approach involves the cyclization of 2-ethylphenylthiol with sulfur or sulfur-containing reagents. Another method includes the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where 2-bromo-5-ethylbenzene is reacted with thiophene-2-boronic acid .
Industrial Production Methods
Industrial production of this compound typically involves large-scale cyclization reactions using sulfur and ethyl-substituted benzene derivatives. The reaction conditions are optimized to ensure high yields and purity of the final product. Catalysts and solvents are carefully selected to facilitate the reaction and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
5-Ethylbenzo[b]thiophene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it to dihydro derivatives.
Substitution: Electrophilic substitution reactions, such as halogenation, nitration, and sulfonation, are common.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Halogenation can be achieved using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro-5-ethylbenzo[b]thiophene.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
5-Ethylbenzo[b]thiophene has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a scaffold for drug development, particularly in designing anti-inflammatory and analgesic agents.
Mechanism of Action
The mechanism of action of 5-Ethylbenzo[b]thiophene depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors. For example, thiophene derivatives are known to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are involved in inflammatory pathways . The ethyl group at the 5-position can influence the compound’s binding affinity and selectivity towards these targets.
Comparison with Similar Compounds
Similar Compounds
Benzothiophene: The parent compound without the ethyl substitution.
2-Ethylbenzo[b]thiophene: An isomer with the ethyl group at the 2-position.
Thiophene: A simpler sulfur-containing heterocycle without the benzene ring.
Uniqueness
5-Ethylbenzo[b]thiophene is unique due to the specific positioning of the ethyl group, which can significantly affect its chemical reactivity and biological activity. The presence of the ethyl group at the 5-position can enhance its lipophilicity and influence its interaction with biological targets, making it a valuable compound in drug design and material science .
Properties
IUPAC Name |
5-ethyl-1-benzothiophene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10S/c1-2-8-3-4-10-9(7-8)5-6-11-10/h3-7H,2H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXKJPQUVYBHFBU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)SC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80423819 | |
Record name | 5-Ethylbenzo[b]thiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80423819 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17514-96-4 | |
Record name | 5-Ethylbenzo[b]thiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80423819 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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